Cas no 220442-62-6 (tert-butyl (2S)-2-isocyanato-3-methylbutanoate)
tert-butyl (2S)-2-isocyanato-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 2-isocyanato-3-methyl-, 1,1-dimethylethyl ester, (2S)-
- tert-butyl (2S)-2-isocyanato-3-methylbutanoate
-
- Inchi: 1S/C10H17NO3/c1-7(2)8(11-6-12)9(13)14-10(3,4)5/h7-8H,1-5H3/t8-/m0/s1
- InChI Key: ZDMDEFAWLMJLJG-QMMMGPOBSA-N
- SMILES: C(OC(C)(C)C)(=O)[C@@H](N=C=O)C(C)C
Experimental Properties
- Density: 0.99±0.1 g/cm3(Predicted)
- Boiling Point: 232.4±23.0 °C(Predicted)
tert-butyl (2S)-2-isocyanato-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1458639-0.05g |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1458639-0.1g |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 0.1g |
$640.0 | 2023-06-06 | ||
| Enamine | EN300-1458639-0.25g |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 0.25g |
$670.0 | 2023-06-06 | ||
| Enamine | EN300-1458639-0.5g |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 0.5g |
$699.0 | 2023-06-06 | ||
| Enamine | EN300-1458639-1.0g |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 1g |
$728.0 | 2023-06-06 | ||
| Enamine | EN300-1458639-2.5g |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 2.5g |
$1428.0 | 2023-06-06 | ||
| Enamine | EN300-1458639-5.0g |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 5g |
$2110.0 | 2023-06-06 | ||
| Enamine | EN300-1458639-10.0g |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 10g |
$3131.0 | 2023-06-06 | ||
| Enamine | EN300-1458639-50mg |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1458639-100mg |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate |
220442-62-6 | 100mg |
$640.0 | 2023-09-29 |
tert-butyl (2S)-2-isocyanato-3-methylbutanoate Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on tert-butyl (2S)-2-isocyanato-3-methylbutanoate
Recent Advances in the Application of tert-butyl (2S)-2-isocyanato-3-methylbutanoate (CAS: 220442-62-6) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl (2S)-2-isocyanato-3-methylbutanoate (CAS: 220442-62-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This brief aims to summarize the latest findings and advancements related to this compound, highlighting its role in modern therapeutic strategies and synthetic methodologies.
Recent studies have demonstrated the efficacy of tert-butyl (2S)-2-isocyanato-3-methylbutanoate as a key intermediate in the synthesis of biologically active peptides. Its unique isocyanate functional group allows for selective coupling with amino acids, enabling the construction of complex peptide architectures with high precision. Researchers have successfully employed this compound in the development of novel protease inhibitors, which show promise in treating diseases such as HIV and hepatitis C.
In addition to its applications in peptide synthesis, tert-butyl (2S)-2-isocyanato-3-methylbutanoate has been investigated for its potential in small-molecule drug discovery. A 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound in the design of covalent inhibitors targeting specific oncogenic proteins. The study highlighted the compound's ability to form stable covalent bonds with target residues, thereby enhancing the potency and selectivity of the resulting inhibitors.
Another notable advancement involves the use of tert-butyl (2S)-2-isocyanato-3-methylbutanoate in the development of prodrugs. Researchers have leveraged its reactive isocyanate group to create prodrugs that can be selectively activated in target tissues, minimizing off-target effects. This approach has shown particular promise in the treatment of solid tumors, where localized drug activation is critical for reducing systemic toxicity.
Despite these promising developments, challenges remain in the large-scale production and application of tert-butyl (2S)-2-isocyanato-3-methylbutanoate. Issues such as stability under physiological conditions and potential side reactions during synthesis need to be addressed to fully realize its potential. Ongoing research is focused on optimizing synthetic protocols and exploring novel derivatives with improved properties.
In conclusion, tert-butyl (2S)-2-isocyanato-3-methylbutanoate (CAS: 220442-62-6) represents a valuable tool in chemical biology and pharmaceutical research. Its unique reactivity and versatility make it an indispensable intermediate for peptide synthesis and drug development. Future studies are expected to further expand its applications, particularly in the design of targeted therapies and precision medicine.
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